molecular formula C11H9NO2 B1458510 6-Phenoxypyridin-3-ol CAS No. 1346542-46-8

6-Phenoxypyridin-3-ol

Cat. No. B1458510
M. Wt: 187.19 g/mol
InChI Key: RSCQQFRTONNBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenoxypyridin-3-ol is a chemical compound with the molecular formula C11H9NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 6-Phenoxypyridin-3-ol and its derivatives has been discussed in several studies . For instance, one study discusses the synthesis of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors . Another study discusses the synthesis of 2-Phenoxypyridin-3-yl derivatives .


Molecular Structure Analysis

The molecular structure of 6-Phenoxypyridin-3-ol consists of a pyridine ring attached to a phenol group . The structure of this compound has been widely used in the molecular structure of pesticides .


Chemical Reactions Analysis

The chemical reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Scientific Research Applications

Antiangiogenic Activity

Research has demonstrated the antiangiogenic activities of 6-amido-2,4,5-trimethylpyridin-3-ols, a novel series based on 6-aminopyridin-3-ol. These compounds have shown significant potential in inhibiting angiogenesis-related pathologies, offering a foundation for the development of new angiogenesis inhibitors. The study highlighted that selected compounds from this series exhibited superior antiangiogenic and antitumor activities compared to known controls in a chick embryo chorioallantoic membrane assay (Lee et al., 2014).

Taste Enhancement

Another intriguing application is in the realm of taste enhancement, where N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, a novel taste enhancer referred to as alapyridaine, was synthesized. This compound, available both as a racemic mixture and in enantiopure forms, demonstrates the impact of structural variation on taste enhancement properties, offering insights into the development of new flavor enhancers (Villard et al., 2003).

OLED Applications

In the field of materials science, derivatives of 6-phenoxypyridin-3-ol, specifically blue-emitting bis-tridentate Ir(III) phosphors, have been synthesized and analyzed for their potential in organic light-emitting diodes (OLEDs). These compounds have shown promising efficiency and stability, contributing to advancements in the development of blue emitters for OLED technology. The research emphasizes the role of substituent effects on the emission properties and device performance (Kuo et al., 2018).

Anti-Inflammatory Applications

In pharmacological research focusing on inflammation, the 6-aminopyridin-3-ol scaffold has been identified as having significant anti-inflammatory activities, particularly in the context of inflammatory bowel disease (IBD). Structural modifications of this scaffold have led to the discovery of analogs with enhanced activity against colon inflammation, highlighting the potential for developing new therapeutic agents for IBD (Chaudhary et al., 2020).

Safety And Hazards

The safety data sheet for 6-Phenoxypyridin-3-ol suggests that it is for research and development use only and not for medicinal or household use . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

The future directions for the use of 6-Phenoxypyridin-3-ol and its derivatives could include the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . The phenoxypyridine structure has been widely used in the molecular structure of pesticides, and there is potential for further exploration in this area .

properties

IUPAC Name

6-phenoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-6-7-11(12-8-9)14-10-4-2-1-3-5-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCQQFRTONNBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxypyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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